molecular formula C5H9NO3 B8322080 (Acetylmethylamino)acetic acid

(Acetylmethylamino)acetic acid

Cat. No.: B8322080
M. Wt: 131.13 g/mol
InChI Key: ADUOYBVIIYZUPP-UHFFFAOYSA-N
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Description

(Acetylmethylamino)acetic acid is a substituted acetic acid derivative characterized by the presence of an acetylmethylamino (-N(CH₃)COCH₃) functional group attached to the α-carbon of the acetic acid backbone. The molecular formula is inferred to be C₅H₉NO₃ (molecular weight: 131.13 g/mol), with a carboxylic acid group and an acetylmethylamino substituent contributing to its polarity and reactivity.

Key properties (theoretical):

  • Solubility: High in polar solvents (e.g., water, ethanol) due to the hydrophilic carboxylic acid and amide groups.
  • Acidity: The carboxylic acid group (pKa ~2.5) dominates its acidic behavior, while the acetylated amino group may slightly modulate solubility and stability.
  • Applications: Likely used in organic synthesis, particularly for prodrugs or bioactive molecules, as seen in related esters .

Properties

Molecular Formula

C5H9NO3

Molecular Weight

131.13 g/mol

IUPAC Name

2-(2-oxopropylamino)acetic acid

InChI

InChI=1S/C5H9NO3/c1-4(7)2-6-3-5(8)9/h6H,2-3H2,1H3,(H,8,9)

InChI Key

ADUOYBVIIYZUPP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CNCC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

2-(Dimethylamino)acetic Acid

Molecular Formula: C₄H₉NO₂ Molecular Weight: 103.12 g/mol Key Properties:

  • Solubility: 1000 g/L in water, highly polar due to the dimethylamino (-N(CH₃)₂) and carboxylic acid groups .
  • Acidity : pKa ~2.3 (carboxylic acid) and ~10.5 (tertiary amine).
  • Applications : Widely used as a buffer agent and intermediate in peptide synthesis.

Comparison :

  • The dimethylamino group lacks the acetyl substitution seen in (acetylmethylamino)acetic acid, reducing steric hindrance and increasing basicity.
  • Higher water solubility than (acetylmethylamino)acetic acid due to the absence of the hydrophobic acetyl group .

2-(Hydroxyamino)acetic Acid

Molecular Formula: C₂H₅NO₃ Molecular Weight: 91.07 g/mol Key Properties:

Comparison :

  • The hydroxyamino group is more polar and reactive than the acetylmethylamino group, making this compound prone to oxidation.
  • Lower molecular weight and simpler structure compared to (acetylmethylamino)acetic acid .

[4-(Methylamino)phenyl]acetic Acid

Molecular Formula: C₉H₁₁NO₂ Molecular Weight: 165.19 g/mol Key Properties:

  • Applications : Used in medicinal chemistry for dopamine analog synthesis.

Comparison :

  • The phenyl ring introduces hydrophobicity, reducing solubility in aqueous media compared to (acetylmethylamino)acetic acid.
  • The methylamino group (-NHCH₃) is less sterically hindered than the acetylmethylamino group .

2-[(2-Methylphenyl)methylamino]acetic Acid

Molecular Formula: C₁₀H₁₃NO₂ Molecular Weight: 179.22 g/mol Key Properties:

  • Solubility : Low in water due to the bulky 2-methylphenyl substituent .
  • Structural Features : Combines an aromatic moiety with a secondary amine, enabling diverse reactivity.

Comparison :

  • The 2-methylphenyl group drastically increases hydrophobicity, contrasting with the more polar acetylmethylamino group.
  • Higher molecular weight and complexity compared to (acetylmethylamino)acetic acid .

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) Solubility in Water Key Functional Groups Applications
(Acetylmethylamino)acetic acid C₅H₉NO₃ 131.13 High Carboxylic acid, Acetylmethylamino Pharmaceutical intermediates
2-(Dimethylamino)acetic acid C₄H₉NO₂ 103.12 1000 g/L Carboxylic acid, Dimethylamino Buffers, Peptide synthesis
2-(Hydroxyamino)acetic acid C₂H₅NO₃ 91.07 Moderate Carboxylic acid, Hydroxyamino Chelation, Redox studies
[4-(Methylamino)phenyl]acetic acid C₉H₁₁NO₂ 165.19 Moderate Carboxylic acid, Methylamino Dopamine analogs
2-[(2-Methylphenyl)methylamino]acetic acid C₁₀H₁₃NO₂ 179.22 Low Carboxylic acid, Aromatic amine Organic synthesis

Key Research Findings

Synthetic Routes: (Acetylmethylamino)acetic acid derivatives are synthesized via acetylation of methylamino-substituted intermediates, as seen in ester analogs .

Stability: The acetyl group in (acetylmethylamino)acetic acid enhances stability against enzymatic degradation compared to unmasked amino analogs .

Bioactivity: Related compounds, such as 2-(acetylmethylamino) esters, exhibit improved pharmacokinetic profiles in prodrug formulations .

Q & A

Q. What are the standard synthetic routes for preparing (Acetylmethylamino)acetic acid, and how are intermediates purified?

The synthesis typically involves a two-step reaction: (1) formation of the acetylmethylamino intermediate via reaction of methylamine with acetyl chloride, followed by (2) coupling with chloroacetic acid under basic conditions (e.g., NaOH or K₂CO₃). Purification often employs recrystallization using ethanol/water mixtures or column chromatography for higher yields. Critical parameters include pH control (~8–10) during the coupling step and inert gas (N₂) purging to prevent oxidation .

Q. How can titration methods be adapted to quantify (Acetylmethylamino)acetic acid in solution?

Acid-base titration with standardized NaOH (0.1 M) and phenolphthalein indicator is effective for quantifying free carboxylic acid groups. Pre-neutralize the solution to remove interfering acidic impurities. For higher precision, use potentiometric titration with a pH meter to detect the equivalence point, reducing errors from subjective color interpretation .

Q. What spectroscopic techniques are suitable for initial structural characterization?

  • FT-IR : Confirm the presence of carboxylic acid (C=O stretch at ~1700 cm⁻¹) and amide (N-H bend at ~1550 cm⁻¹).
  • ¹H NMR : Identify methyl groups (δ 1.8–2.2 ppm for acetyl) and carboxylic proton (δ ~12 ppm, broad).
  • Elemental Analysis : Verify C, H, N, and O composition to ±0.3% deviation .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize yield and minimize side products in (Acetylmethylamino)acetic acid synthesis?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity but require post-reaction removal via vacuum distillation.
  • Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate coupling steps.
  • Kinetic Monitoring : Use in-situ IR or HPLC to track intermediate formation and adjust reaction time/temperature dynamically. Contradictory data from varying solvent systems (e.g., DCM vs. ethanol) should be resolved via Arrhenius analysis of activation energies .

Q. What advanced chromatographic methods resolve co-eluting impurities in (Acetylmethylamino)acetic acid samples?

  • HPLC : Use a C18 column with a gradient elution (0.1% TFA in water/acetonitrile). Adjust pH to 2.5 to protonate the carboxylic acid, improving peak symmetry.
  • LC-MS : Confirm molecular ion ([M+H]⁺) and fragment patterns to distinguish isobaric contaminants. For trace metal interference, pre-treat samples with EDTA .

Q. How do computational models predict the acid dissociation constant (pKa) of (Acetylmethylamino)acetic acid, and how do these compare with experimental values?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can estimate pKa by modeling deprotonation energies. Experimental validation via UV-Vis titration in buffered solutions (pH 2–12) often reveals discrepancies (±0.5 units) due to solvent effects. Calibrate models using known derivatives (e.g., acetic acid, pKa 2.4 vs. predicted 2.6) .

Methodological Challenges and Contradictions

Q. How should researchers address discrepancies in reported solubility data for (Acetylmethylamino)acetic acid?

Literature may conflict due to variations in purity, crystallinity, or measurement techniques. Standardize protocols:

  • Dynamic Light Scattering (DLS) : Assess aggregation in aqueous solutions.
  • Karl Fischer Titration : Quantify residual water in solvents. Replicate solubility tests under controlled humidity and temperature (e.g., 25°C ± 0.1) .

Q. What strategies mitigate decomposition during long-term storage?

  • Lyophilization : Convert to stable powder under vacuum (≤0.1 mbar) at –80°C.
  • Additive Screening : Include antioxidants (e.g., BHT at 0.01% w/w) or chelating agents (EDTA) to inhibit metal-catalyzed degradation. Monitor stability via accelerated aging studies (40°C/75% RH for 6 months) .

Data Presentation and Reproducibility

Q. What statistical methods validate reproducibility in synthesis yields?

Perform triplicate syntheses and apply ANOVA to assess batch-to-batch variability. Report confidence intervals (95% CI) and outliers via Grubbs’ test. For low yields (<50%), investigate via Design of Experiments (DoE) to identify critical factors (e.g., stoichiometry, stirring rate) .

Q. How should researchers document synthetic procedures to ensure reproducibility?

Adhere to the MIABiC (Minimum Information About a Bioactive Compound) standards:

  • Detail solvent volumes (±1%), reaction times (±5 min), and equipment (e.g., glassware type).
  • Provide raw spectral data (e.g., NMR FID files) in supplementary materials.
  • Disclose lot numbers of reagents and purification column specifications .

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